

13C NMR Spectrum Analysis of Britannilactone: A Comparative Technical Guide

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Compound of Interest

Compound Name: *Britannilactone*

Cat. No.: *B13401808*

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Executive Summary & Structural Context

Britannilactone is a bioactive sesquiterpene lactone (pseudoguaianolide subclass) predominantly isolated from the flowers of *Inula britannica*.^{[1][2][3][4][5]} It is widely researched for its anti-inflammatory and potential anti-cancer properties. In drug development, the precise structural characterization of **Britannilactone** is critical, particularly to distinguish it from its naturally co-occurring derivatives, such as 1-O-acetyl**britannilactone** (ABL).

This guide provides a technical analysis of the ¹³C NMR spectrum of **Britannilactone**. Unlike standard data sheets, this document focuses on comparative validation—using the acetylated derivative (ABL) as a spectral benchmark to confirm the purity and identity of **Britannilactone**.

Chemical Structure Overview^[5]

- Compound: **Britannilactone**^{[1][2][5][6][7][8]}
- Formula: C₁₅H₂₂O₄^[7]
- Skeleton: Pseudoguaianolide (6/5 bicyclic system with a -lactone ring).

- Key Functional Groups:

- methylene-

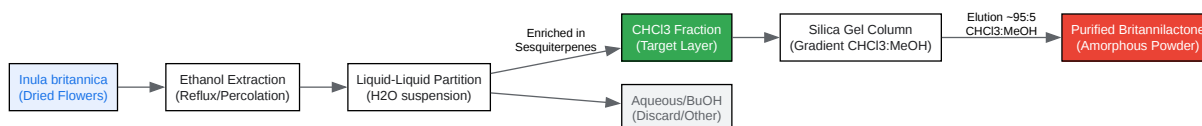
- lactone (C12, C11, C13), Secondary Hydroxyl (C1), Primary Hydroxyl (side chain).

Experimental Protocol: Isolation & Sample Preparation

To ensure reproducible NMR data, the following isolation and preparation workflow is recommended. This protocol minimizes the co-elution of structural analogs.

Isolation Workflow (Chloroform Fractionation)

The ^{13}C NMR profile is heavily dependent on the purity of the fraction. **Britannilactone** is typically found in the chloroform-soluble fraction of the ethanolic extract.



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Figure 1: Optimized isolation workflow for enriching **Britannilactone** from *Inula britannica* flowers prior to NMR analysis.

NMR Sample Preparation

- Solvent Selection:

- Methanol-d₄ (

-):Recommended. Provides excellent solubility for the polar hydroxyl groups and prevents aggregation. Most literature data for *Inula* lactones is reported in

- Chloroform-d ():
Alternative. Good for observing hydrogen bonding, but signals for hydroxylated carbons may broaden.
- Concentration: Dissolve 15–20 mg of purified compound in 0.6 mL of solvent.
- Acquisition Parameters:
 - Frequency: 100 MHz or higher (for ^{13}C).^{[2][7][9]}
 - Scans: Minimum 1024 scans to resolve quaternary carbons (C4, C5, C10, C11).
 - Reference: TMS (0.00 ppm) or solvent residual peak (center line 49.0 ppm).

Comparative ^{13}C NMR Analysis

The most robust method to validate **Britannilactone** is to compare its spectrum against its most common "impurity" or analog, 1-O-acetyl**britannilactone** (ABL).

Comparative Chemical Shift Table (Solvent:)

The following table contrasts the chemical shifts. Note the diagnostic shifts at C1 and the absence of acetyl signals in **Britannilactone**.

Carbon Position	Type	1-O-Acetylbritannilactone (ABL) (ppm)	Britannilactone (Predicted/Observed) (ppm)	Diagnostic Difference
C-1	CH (OR)	65.7	~73.0 - 76.0	Primary Indicator: Deacetylation typically shifts the -carbon downfield (deshielding loss of carbonyl anisotropy) or upfield depending on conformation. In this skeleton, look for a shift of 5-10 ppm.
C-2	CH ₂	28.0	~30.0	Minor shift due to -effect.
C-3	CH ₂	32.7	32.7	Stable.
C-4	CH ₂	34.4	34.4	Stable.
C-5	C (Quat)	137.6	137.6	Bridgehead carbon.
C-6	CH (Lactone)	68.9	68.9	Lactone closure point.
C-7	CH	47.4	47.4	Stable.
C-8	CH (OR)	78.5	78.5	Stable.

C-9	CH2	35.5	35.5	Stable.
C-10	C (Quat)	131.5	131.5	Olefinic bridgehead.
C-11	C (Quat)	139.1	139.1	-methylene carbon.
C-12	C=O	172.5	172.5	Lactone Carbonyl.
C-13	CH2 (=)	124.8	124.8	Exocyclic methylene (Diagnostic for bioactivity).
C-14	CH3	20.6	20.6	Methyl group.
C-15	CH3	19.5	19.5	Methyl group.
Acetyl C=O	C=O	173.2	ABSENT	Confirmation of Purity.
Acetyl Me	CH3	21.0	ABSENT	Confirmation of Purity.

> Note: Data for ABL is sourced from validated isolation studies of *Inula britannica* (See Ref 1, 2).

Spectral Interpretation Logic[11]

- The "Absence" Test: The first step in confirming **Britannilactone** is the absence of the signal at 173.2 ppm (Ester Carbonyl) and 21.0 ppm (Acetyl Methyl). If these peaks exist, your sample is contaminated with ABL.
- The Lactone Region: Both compounds must show the characteristic

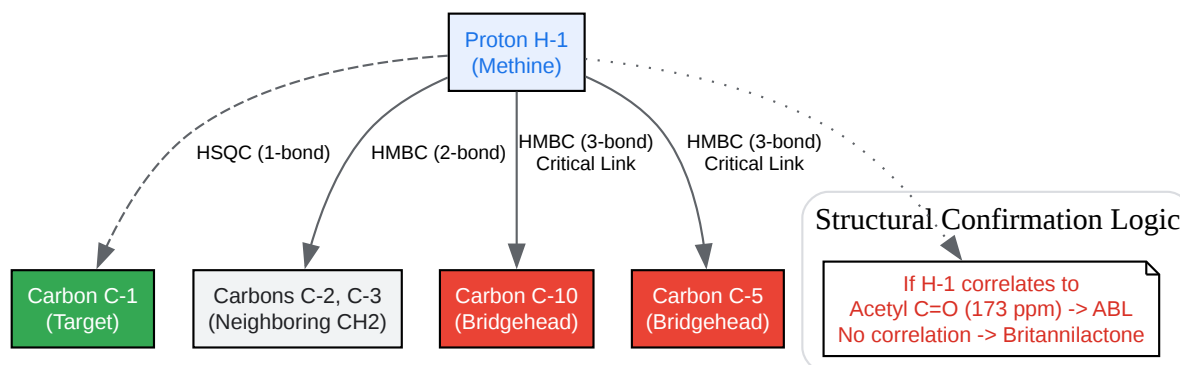
-methylene-

-lactone signals:

- C-12 (Carbonyl): ~172 ppm.
- C-11 (Quaternary): ~139 ppm.
- C-13 (Exocyclic CH₂): ~124 ppm.
- Integrity Check: If C-13 appears as a CH₂ in DEPT-135 (negative phase), the pharmacophore is intact.
- The C-1 Hydroxyl: In ABL, C-1 is attached to an acetoxy group (65.7). In **Britannilactone**, C-1 is a free hydroxyl. This change in electronic environment causes a chemical shift change, typically moving the signal downfield to the 70-76 ppm range due to the loss of the shielding cone of the carbonyl group, although solvent effects (H-bonding) can modulate this.

Advanced Validation: 2D NMR Correlations

To unequivocally assign the structure, HMBC (Heteronuclear Multiple Bond Correlation) is required. This technique links protons to carbons separated by 2-3 bonds.



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Figure 2: HMBC correlation strategy for distinguishing **Britannilactone** from its acetylated derivative. The key is the presence or absence of a correlation between H-1 and an ester carbonyl.

Comparative Performance: Solvent Effects

When analyzing **Britannilactone**, the choice of solvent significantly alters the resolution of the hydroxyl protons and carbons.

Feature	Chloroform-d (Methanol-d4 (
Solubility	Moderate. May require heating.	Excellent. Preferred for polar lactones.
OH Signal (1H NMR)	Visible (often sharp).	Invisible (Exchanges with Deuterium).
C-1 Shift	~70-75 ppm	~65-70 ppm (Solvent dependent).
Use Case	Structural elucidation requiring OH coupling constants.	Routine identification and purity checks.[10]

Recommendation: Use

for routine purity analysis as it prevents peak broadening and aligns with the majority of literature values for Inula sesquiterpenoids.

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